(5Z)-5-[(3-nitroanilino)methylidene]-1-(2-phenylethyl)-3-propan-2-yl-1,3-diazinane-2,4,6-trione
(5Z)-5-[(3-nitroanilino)methylidene]-1-(2-phenylethyl)-3-propan-2-yl-1,3-diazinane-2,4,6-trione
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0745799
InChI:
InChI=1S/C22H22N4O5/c1-15(2)25-21(28)19(14-23-17-9-6-10-18(13-17)26(30)31)20(27)24(22(25)29)12-11-16-7-4-3-5-8-16/h3-10,13-15,23H,11-12H2,1-2H3/b19-14-
SMILES:
CC(C)N1C(=O)C(=CNC2=CC(=CC=C2)[N+](=O)[O-])C(=O)N(C1=O)CCC3=CC=CC=C3
Molecular Formula:
C22H22N4O5
Molecular Weight:
422.4 g/mol
(5Z)-5-[(3-nitroanilino)methylidene]-1-(2-phenylethyl)-3-propan-2-yl-1,3-diazinane-2,4,6-trione
CAS No.:
Cat. No.: VC0745799
Molecular Formula: C22H22N4O5
Molecular Weight: 422.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H22N4O5 |
|---|---|
| Molecular Weight | 422.4 g/mol |
| IUPAC Name | (5Z)-5-[(3-nitroanilino)methylidene]-1-(2-phenylethyl)-3-propan-2-yl-1,3-diazinane-2,4,6-trione |
| Standard InChI | InChI=1S/C22H22N4O5/c1-15(2)25-21(28)19(14-23-17-9-6-10-18(13-17)26(30)31)20(27)24(22(25)29)12-11-16-7-4-3-5-8-16/h3-10,13-15,23H,11-12H2,1-2H3/b19-14- |
| Standard InChI Key | HCRFQMMODDJMAK-RGEXLXHISA-N |
| Isomeric SMILES | CC(C)N1C(=O)/C(=C\NC2=CC(=CC=C2)[N+](=O)[O-])/C(=O)N(C1=O)CCC3=CC=CC=C3 |
| SMILES | CC(C)N1C(=O)C(=CNC2=CC(=CC=C2)[N+](=O)[O-])C(=O)N(C1=O)CCC3=CC=CC=C3 |
| Canonical SMILES | CC(C)N1C(=O)C(=CNC2=CC(=CC=C2)[N+](=O)[O-])C(=O)N(C1=O)CCC3=CC=CC=C3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator